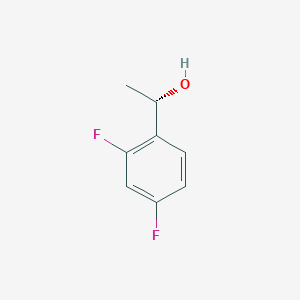

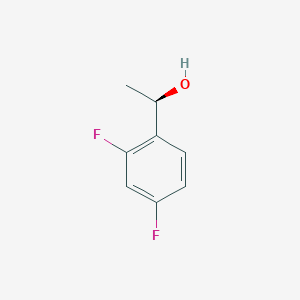

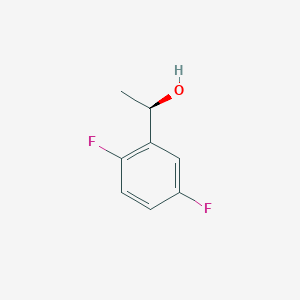

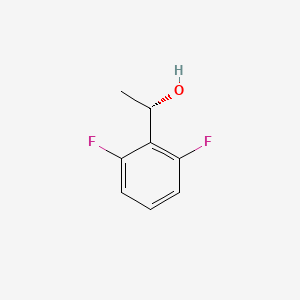

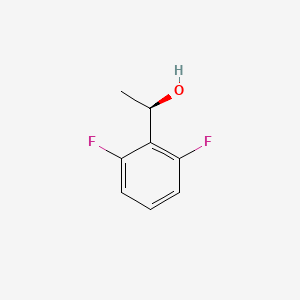

(1R)-1-(2,6-difluorophenyl)ethan-1-ol

Vue d'ensemble

Description

“(1R)-1-(2,6-difluorophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 126534-39-2 . It has a molecular weight of 158.15 and its IUPAC name is (1R)-1-(2,6-difluorophenyl)ethanol . It is usually in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 158.15 and its IUPAC name is (1R)-1-(2,6-difluorophenyl)ethanol .Applications De Recherche Scientifique

Environmental Pollution and Flame Retardants

Research into the environmental occurrence, effects, and management of novel brominated flame retardants (NBFRs) such as decabromodiphenyl ethane (DBDPE) is critical. These compounds, developed as replacements for older, more hazardous flame retardants, are found in indoor air, dust, consumer goods, and food. Studies reveal significant knowledge gaps regarding the environmental fate and toxicity of many NBFRs, indicating the need for further research into their occurrence, leaching sources, and potential health impacts. The detection of high concentrations of certain NBFRs in environmental samples raises concerns about their safety and necessitates optimized analytical methods for their comprehensive assessment (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Occurrence and Remediation of Organohalides

The emergence of "new" organohalides as replacements for traditional persistent organic pollutants (POPs) like polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) has led to increased environmental distribution. Recent research focuses on the environmental presence of these compounds and their remediation. Studies have found that emerging organohalides (EOHs) are widespread in various environmental and biological matrices. There's a significant correlation between their annual production amounts and environmental contamination levels. This suggests that limiting both the production and use of EOHs is vital for controlling pollution. Remediation techniques such as photodegradation, chemical oxidation, and especially microbial reductive dehalogenation are discussed for their potential in mitigating EOH pollution (He et al., 2021).

Bioremediation of Persistent Organic Pollutants

The persistent insecticide DDT, widely used since the 1940s, remains a concern due to its longevity in the environment and potential health risks. Biodegradation, involving both bacteria and fungi, offers a promising avenue for reducing DDT concentrations in soil through cost-effective methods. This process typically involves co-metabolic activities, including dechlorination and ring cleavage. Various factors, such as soil microbial composition, DDT bioavailability, and the presence of organic matter, influence the effectiveness of bioremediation. Understanding these factors can help in designing effective treatments to stimulate biodegradation in contaminated soils. Research into the degrading organisms and processes, as well as the potential bioremediation approaches for DDT-contaminated soils, highlights the importance of targeted interventions for environmental cleanup (Foght, April, Biggar, & Aislabie, 2001).

Safety and Hazards

The compound has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These codes indicate that it is combustible, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

(1R)-1-(2,6-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYWDKQSSDBLOA-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272210 | |

| Record name | (αR)-2,6-Difluoro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126534-39-2 | |

| Record name | (αR)-2,6-Difluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-2,6-Difluoro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2,6-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

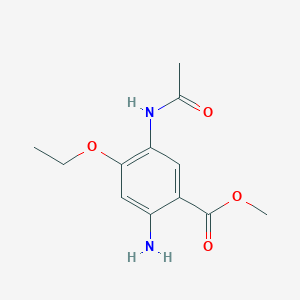

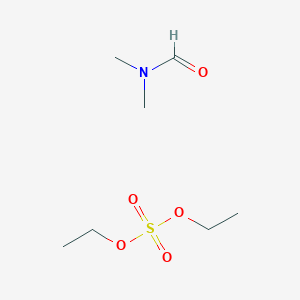

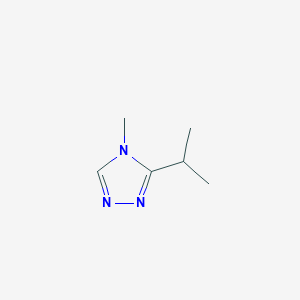

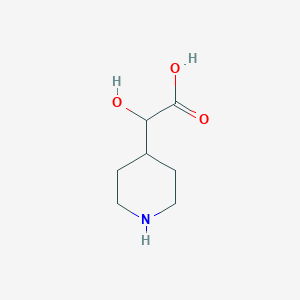

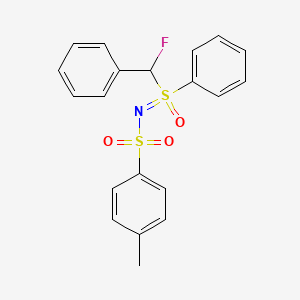

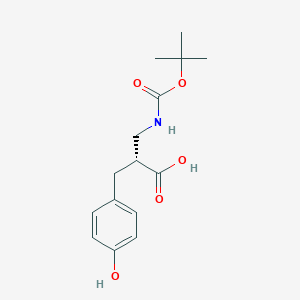

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B3339818.png)